molecular formula C11H26N2O B13754542 1,11-Diaminoundecan-6-ol CAS No. 5961-00-2

1,11-Diaminoundecan-6-ol

Cat. No.: B13754542
CAS No.: 5961-00-2
M. Wt: 202.34 g/mol
InChI Key: JSVZYRZGURPUGR-UHFFFAOYSA-N
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Description

Contextual Significance of Diaminoalcohols in Chemical Research

Diaminoalcohols are a class of organic compounds characterized by the presence of two amino groups and at least one hydroxyl group. This unique combination of functional groups imparts both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties to the molecule, making them valuable in a range of applications. Their ability to form hydrogen bonds and participate in various chemical reactions, such as amidation, makes them crucial building blocks in the synthesis of more complex molecules. ontosight.ai

In the realm of polymer chemistry, diaminoalcohols are utilized in the production of polyamides, polyimides, and other polymers. ontosight.ai These polymers often exhibit desirable properties like excellent mechanical strength and thermal stability. ontosight.ai The field of materials science leverages the bifunctional nature of diaminoalcohols in creating novel materials with specific functionalities. Furthermore, in medicinal chemistry and biotechnology, derivatives of diaminoalcohols have shown potential in drug development and the creation of biosensors due to their ability to interact with biological targets and form complexes with metals. ontosight.ai

Structural Characteristics of 1,11-Diaminoundecan-6-ol

This compound is a specific diaminoalcohol with a linear eleven-carbon chain. ontosight.ai Two primary amino groups (-NH2) are located at the terminal positions (carbons 1 and 11), and a hydroxyl group (-OH) is situated at the sixth carbon. ontosight.ai This strategic placement of functional groups is key to its chemical behavior. The long alkyl chain contributes to its hydrophobic nature, while the amino and hydroxyl groups provide hydrophilic character.

The presence of two primary amine groups allows for the formation of polyamides through condensation polymerization with dicarboxylic acids or their derivatives. ontosight.ainih.govsavemyexams.com The hydroxyl group introduces a point of reactivity for other chemical modifications and can influence the polymer's properties, such as solubility and hydrogen bonding capabilities. ontosight.ai

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 5961-00-2
Molecular Formula C11H26N2O
Molecular Weight 202.34 g/mol
Boiling Point 326.3 °C at 760 mmHg
Density 0.939 g/cm³
Flash Point 151.1 °C
Refractive Index 1.483
PSA (Polar Surface Area) 72.27000
LogP 2.78610
Data sourced from multiple chemical databases. chemsrc.comchemblink.com

Research Gaps and Motivations for Further Study

Despite its potential, research specifically focused on this compound is not extensive. Much of the available information is in the context of broader studies on diamines or polyamides. A significant research gap exists in the detailed characterization of polymers synthesized using this specific monomer. While the general principles of polyamide formation are well-understood, the precise influence of the centrally located hydroxyl group on the final polymer's properties, such as its crystal structure, thermal behavior, and mechanical strength, warrants more in-depth investigation.

Furthermore, the exploration of this compound and its derivatives in medicinal chemistry and biotechnology is an area ripe for further study. ontosight.ai Investigating its potential as a building block for novel bioactive molecules or as a component in drug delivery systems could unveil new therapeutic applications. researchgate.net The unique combination of a long aliphatic chain and multiple functional groups suggests potential for creating compounds with specific biological activities. google.com

Motivation for further research is also driven by the increasing demand for advanced materials with tailored properties. e3s-conferences.org By systematically studying the structure-property relationships of polymers derived from this compound, new materials with enhanced performance for various applications, from engineering plastics to biomedical devices, could be developed. The curiosity to understand the fundamental interactions at a molecular level and to harness them for practical applications continues to be a strong driver for scientific inquiry in this area. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5961-00-2

Molecular Formula

C11H26N2O

Molecular Weight

202.34 g/mol

IUPAC Name

1,11-diaminoundecan-6-ol

InChI

InChI=1S/C11H26N2O/c12-9-5-1-3-7-11(14)8-4-2-6-10-13/h11,14H,1-10,12-13H2

InChI Key

JSVZYRZGURPUGR-UHFFFAOYSA-N

Canonical SMILES

C(CCC(CCCCCN)O)CCN

Origin of Product

United States

Synthetic Methodologies and Pathways

Established Synthetic Routes to 1,11-Diaminoundecan-6-ol

Traditional synthesis of this compound relies on well-established organic reactions, primarily reductive amination and strategies involving the use of protecting groups to ensure regioselectivity.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. plos.org It is a highly versatile and widely used transformation in organic synthesis for creating carbon-nitrogen bonds. masterorganicchemistry.complos.org

A specific synthetic pathway to this compound employs this approach. One common route involves the reaction between hexanedial and 11-amino-1-undecanol. In this process, the aldehyde groups of hexanedial react with the amino group of 11-amino-1-undecanol to form an intermediate Schiff base, which is subsequently reduced to yield the final diamino alcohol. This method benefits from readily available starting materials.

The synthesis of primary amines from alcohols can also be achieved through a "dehydrogenation-imidization-hydroamination" mechanism, often referred to as a hydrogen-borrowing or hydrogen-transfer mechanism. mdpi.comresearchgate.net In this process, a catalyst first dehydrogenates the alcohol to a carbonyl intermediate, which then reacts with an amine source (like ammonia) to form an imine, and is finally hydrogenated to the target amine. mdpi.comresearchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.complos.org

Reagent TypeExamplesFunction in Reductive Amination
Carbonyl Source Aldehydes, KetonesProvides the carbon backbone and the electrophilic site for amine attack.
Amine Source Ammonia (B1221849), Primary AminesActs as the nucleophile to form the C-N bond.
Reducing Agent NaBH₃CN, NaBH(OAc)₃, H₂ with metal catalystReduces the intermediate imine/iminium ion to the final amine. masterorganicchemistry.complos.org
Catalyst/Additive AcOH, Ti(OⁱPr)₄, Metal catalysts (e.g., Rh/Pt, Copper)Can facilitate imine formation or the reduction step. plos.orgorganic-chemistry.org

For more complex molecules or when specific reactivity is required, chemists employ protection-deprotection strategies to temporarily mask functional groups, preventing them from participating in unwanted side reactions. The synthesis of amino alcohols frequently requires the protection of both the amine and alcohol functionalities, especially when they are present in the same molecule. jst.go.jp

In syntheses related to diamines and amino alcohols, the tert-butyloxycarbonyl (Boc) group is a common choice for protecting amino groups. nih.gov This strategy is critical for controlling reactivity and achieving selective functionalization. For instance, a synthetic route might involve protecting existing amino groups with Boc, performing a chemical transformation on another part of the molecule (such as the reduction of a nitrile), and then removing the Boc groups under mild acidic conditions to reveal the free amines. nih.gov

Protecting GroupTarget FunctionalityTypical Protection/Deprotection Conditions
Boc (tert-butyloxycarbonyl) Amino groupProtection: (Boc)₂O. Deprotection: Mild acid (e.g., HCl, TFA). nih.gov
Acetonide 1,2- or 1,3-amino alcohols/diolsProtection: Acetonide with clay catalyst. Deprotection: Clay catalyst in methanol (B129727). researchgate.net
Cyclic Sulfamidite 1,2- or 1,3-amino alcoholsProtection: SOCl₂/imidazole. Deprotection: Thiophenol under neutral conditions. jst.go.jp
N,O-Acetal 1,2- or 1,3-amino alcoholsFormation and hydrolysis are typically performed under acidic conditions. thieme-connect.de

Emerging and Sustainable Synthetic Approaches

In line with the growing emphasis on environmental responsibility, new synthetic methods are being developed that are more efficient and ecologically benign. These include biocatalytic routes and the application of green chemistry principles.

Biocatalysis is emerging as a powerful technique for the synthesis of optically pure pharmaceuticals and chemicals that are difficult to produce via conventional chemistry. ucl.ac.uk Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions. rsc.orgnih.gov

While specific enzymatic routes for this compound are not widely documented, the synthesis of analogous chiral amino alcohols using enzymes is an area of active research. nih.govrsc.org Engineered enzymatic cascades have been developed to convert diols into amino alcohols at room temperature and pressure, offering a green alternative to chemical methods that require elevated temperatures and pressures. rsc.org For example, a two-enzyme cascade using an engineered amine dehydrogenase has been shown to convert C4–C7 diols to the corresponding amino alcohols with up to 99% selectivity. rsc.org

Other biocatalytic strategies include:

Dioxygenase and Decarboxylase Cascades : Researchers have developed enzymatic cascades that use dioxygenases for the regio- and diastereoselective oxidation of an unactivated C-H bond in L-lysine, followed by a decarboxylase to cleave the carboxylic acid group, yielding chiral amino alcohols. nih.govjove.com

Transaminase and Transketolase Systems : By coupling transketolase and transaminase-catalyzed reactions, it is possible to synthesize chiral amino alcohols from simple, achiral starting materials. ucl.ac.uknih.gov

Engineered Amine Dehydrogenases : Through protein engineering, amine dehydrogenases have been evolved to exhibit activity towards structurally diverse amino alcohols, enabling the synthesis of enantiopure (R)-β-amino alcohols. acs.org

These biocatalytic methods often allow for the synthesis of complex, optically pure molecules in fewer steps and with less environmental impact compared to traditional chemical synthesis. ucl.ac.ukrsc.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrroij.com These principles are highly relevant to the synthesis of this compound and its analogs.

Key green chemistry principles applicable to aminoundecanol synthesis include:

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. acs.org Both heterogeneous catalysts for reductive amination and biocatalysts fall under this principle. mdpi.comijnc.ir

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reductive amination, which can have water as its only major byproduct, can be highly atom-economical.

Use of Renewable Feedstocks : A shift from fossil-based starting materials to renewable resources, such as biomass, is a central goal of green chemistry. ijnc.ir The enzymatic synthesis of amino alcohols from biomass-derived diols or amino acids like lysine (B10760008) exemplifies this principle. rsc.orgnih.gov

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org The use of highly specific enzymes can often circumvent the need for protecting groups. acs.org

By integrating these principles, researchers aim to develop synthetic pathways that are not only efficient but also environmentally and economically sustainable. ijnc.irrsc.org

Optimization of Synthetic Reaction Conditions

The optimization of reaction conditions is a critical step in developing any synthetic process to maximize yield, improve selectivity, and ensure scalability and safety. beilstein-journals.org Historically, this has been a labor-intensive process, often involving the modification of one variable at a time. semanticscholar.org

Modern approaches to reaction optimization leverage high-throughput experimentation (HTE), automation, and machine learning algorithms to explore a vast parameter space more efficiently. beilstein-journals.orgsemanticscholar.org These technologies allow for multiple reaction variables—such as temperature, pressure, solvent, catalyst, and reagent concentrations—to be optimized simultaneously. semanticscholar.org

The general workflow for optimizing a synthesis, such as that for this compound, would involve:

Design of Experiments (DoE) : A statistical approach to systematically plan experiments. semanticscholar.org

High-Throughput Execution : Running a large number of experiments in parallel using automated platforms. beilstein-journals.org

Data Collection and Analysis : Using analytical tools to measure reaction outcomes (e.g., yield, purity). semanticscholar.org

Modeling and Prediction : Employing machine learning algorithms to build models that predict outcomes based on reaction conditions and suggest the next set of experiments to perform. beilstein-journals.orgbeilstein-journals.org

This iterative, closed-loop process can significantly accelerate the discovery of optimal conditions, reducing development time and resource consumption. beilstein-journals.org For the synthesis of this compound, this could mean fine-tuning the reductive amination step or optimizing the efficiency of a protection/deprotection sequence to achieve the highest possible yield and purity.

Catalyst Selection and Reaction Efficiency

The choice of catalyst is a determining factor in the synthesis of diamines, directly influencing reaction rates and the selectivity towards the desired primary amine product. Two primary routes are the reductive amination of a ketone precursor and the hydrogenation of a dinitrile.

For the reductive amination of a ketone, such as 6-ketoundecane-1,11-diamine, the process involves the in-situ formation of an imine intermediate which is then reduced. The choice of reducing agent is critical. thieme-connect.de

Borohydride (B1222165) Reagents : Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. masterorganicchemistry.comorganic-chemistry.org NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of carbonyl groups, which is crucial for direct reductive amination protocols. masterorganicchemistry.com The use of NaBH₄ is an effective, inexpensive, and clean method for reducing symmetric diimines to their corresponding diamines, with reported yields between 77-93%. niscpr.res.in

Heterogeneous Catalysts : In addition to chemical reductants, metal catalysts are employed for hydrogenation. For the reductive amination of ketones with ammonia, catalysts based on cobalt, iron, and ruthenium have been explored. nih.govd-nb.inforesearchgate.net An iron-based catalyst, for instance, has been successfully used for the synthesis of primary amines from ketones. d-nb.info

For the hydrogenation of nitriles , such as adiponitrile (B1665535) to produce hexamethylenediamine, catalytic hydrogenation is the most economical route. wikipedia.org

Raney Nickel : This is a classic and widely used catalyst for nitrile reductions. wikipedia.orgmdpi.com Its performance can be modified by doping with other metals like chromium or titanium, although this may sometimes lead to lower selectivity. google.com The efficiency of Raney nickel can be high, with yields of the corresponding amine exceeding 90%; however, the catalyst is prone to deactivation. mdpi.com The addition of a borohydride reagent alongside Raney nickel can create a highly efficient reduction system that operates under mild, normal pressure conditions. google.com

Noble Metal Catalysts : Group 10 metals such as palladium and platinum are also effective for nitrile hydrogenation. wikipedia.org The choice of catalyst and reaction conditions is crucial to suppress the formation of secondary and tertiary amine by-products. wikipedia.orgmdpi.com

Synthetic RouteCatalyst/ReagentKey Characteristics & EfficiencyReferences
Reductive AminationSodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines over ketones/aldehydes, ideal for one-pot reactions. masterorganicchemistry.com
Sodium Borohydride (NaBH₄)Inexpensive and effective for reducing imines, yielding 77-93% for symmetric diamines. niscpr.res.in
Nitrile HydrogenationRaney NickelEconomical and highly active for converting nitriles to primary amines (>90% yield), but prone to deactivation. wikipedia.orgmdpi.com
Palladium/PlatinumEffective Group 10 metal catalysts for hydrogenation. wikipedia.org
Direct Amination of DiolsRuthenium ComplexesScreened for the direct conversion of long-chain diols to diamines using ammonia. d-nb.info

Solvent Systems and Temperature Control

The reaction environment, specifically the solvent and temperature, must be carefully controlled to maximize product yield and minimize side reactions.

Solvent Systems : The solvent plays multiple roles, including dissolving reactants, influencing reaction pathways, and affecting catalyst activity.

In the reductive amination of ketones , protic solvents like methanol are often preferred. researchgate.net Methanol has been shown to facilitate the formation of imine and Schiff base intermediates, which are crucial for the reaction, while also supporting high hydrogenation activity. researchgate.net In contrast, polar aprotic solvents can sometimes hinder the reaction by occupying active sites on the catalyst. researchgate.net Halogenated solvents such as dichloromethane (B109758) (DCM) are also commonly employed in reductive amination protocols. researchgate.net

For nitrile hydrogenation , the primary requirement is a solvent that effectively dissolves the nitrile substrate to ensure a homogeneous reaction medium. google.com

For purification purposes, solvent mixtures are key. A combination of chloroform, methanol, and ammonia has been cited as an effective eluent for chromatography.

Temperature Control : Temperature is a critical parameter that influences the rate of reaction and the stability of both reactants and products.

Many reductive amination reactions can proceed efficiently at room temperature. niscpr.res.inresearchgate.net

In some catalytic systems, moderate heating is optimal. For example, a cobalt-catalyzed reductive amination of ketones found an optimal temperature of 50 °C. nih.gov However, higher temperatures may be necessary for certain substrates to prevent side reactions, such as using 80 °C for the amination of benzaldehyde. nih.gov

It is important to note that this compound can undergo thermal degradation at temperatures above 200°C. The control of temperature is therefore essential not only for reaction efficiency but also for preserving the integrity of the final product.

ParameterConditionRationale/EffectReferences
SolventMethanolIdentified as a highly effective solvent for reductive amination, promoting key intermediate formation. researchgate.net
Dichloromethane (DCM)A frequently used halogenated solvent for reductive amination. researchgate.net
Chloroform/Methanol/AmmoniaUsed as an eluent system for chromatographic purification.
TemperatureRoom TemperatureSufficient for many reductive amination reactions using borohydride reagents. niscpr.res.inresearchgate.net
50-80 °COptimal range for certain catalytic aminations, balancing reaction rate and selectivity. nih.gov
<200 °CMaximum temperature to avoid thermal decomposition of the final product.

Purification and Isolation Protocols for Synthetic Products

A multi-step purification protocol is essential to isolate this compound with the high degree of purity required for its applications. This process involves initial work-up, chromatographic separation, and final analytical validation.

Work-up and Initial Separation : Following the reaction, the mixture is typically quenched, often with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), and the product is extracted into an organic solvent. mdpi.com For long-chain compounds, precipitation and recrystallization can be an effective initial purification step. One method involves dissolving the crude product in a hot solvent like heptane (B126788) and allowing it to crystallize upon cooling, after which the purified solid can be isolated by filtration. d-nb.info

Chromatographic Purification :

Column Chromatography : Silica (B1680970) gel column chromatography is the standard method for purifying this compound. A specific eluent system reported for this purpose is a mixture of chloroform, methanol, and ammonia in a ratio of 8:2:0.1.

Thin-Layer Chromatography (TLC) : Reaction progress is monitored using TLC, often with ninhydrin (B49086) staining to visualize the amine-containing compounds.

Use of Protecting Groups : In more complex syntheses, protecting the reactive amino groups is a critical strategy to prevent side reactions and simplify purification. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose. After the main synthetic steps are complete, the Boc groups are removed, typically by treatment with a mild acid. mdpi.com

Purity Validation : The purity and structural integrity of the final isolated product are confirmed using a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). niscpr.res.in

High-Resolution Mass Spectrometry (HRMS).

StepMethodDetailsReferences
Reaction MonitoringThin-Layer Chromatography (TLC)Utilizes ninhydrin staining to visualize amine products.
Initial Work-upQuenching & ExtractionReaction quenched with aq. NH₄Cl, followed by extraction with an organic solvent. mdpi.com
PurificationSilica Gel ChromatographyPrimary method for isolation. Eluent system: Chloroform/Methanol/Ammonia (8:2:0.1).
RecrystallizationEffective for long-chain compounds; e.g., from hot heptane. d-nb.info
Strategic SynthesisBoc Protecting GroupsProtects amine functionality to prevent side reactions, simplifying final purification. mdpi.com
Final ValidationNMR & HRMSConfirms the structure and purity of the isolated compound. niscpr.res.in

Reactivity and Mechanistic Investigations

Reactions Involving Primary Amino Groups

The two primary amino groups at the C1 and C11 positions are the most reactive sites for nucleophilic attack. These groups readily react with a variety of electrophiles to form stable covalent bonds.

The primary amino groups of 1,11-Diaminoundecan-6-ol undergo nucleophilic substitution reactions with various electrophilic partners. A prominent application is in polymerization, where it serves as a diamine monomer. For instance, it can react with dicarboxylic acid chlorides in a polycondensation reaction to produce polyamides. researchgate.netsavemyexams.com In this type of reaction, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. savemyexams.com

Similarly, the amino groups can react with isocyanates. In a reaction analogous to that of 1,11-diaminoundecane, this compound is expected to react with isocyanates like 3,3-diphenylpropyl isocyanate to yield bis-urea derivatives. nih.gov This reaction proceeds via the nucleophilic addition of the amine to the carbon of the isocyanate group. nih.gov The compound can also participate in catalytic dehydrogenation reactions with diols to form polyamides, a process that is atom-economic and avoids the use of pre-activated monomers. nih.gov

Table 1: Nucleophilic Reactions of the Amino Groups

Reaction Type Electrophile Functional Group Formed Application/Product
Nucleophilic Acyl Substitution Dicarboxylic Acid Chloride Amide Polyamide Synthesis researchgate.netsavemyexams.com
Nucleophilic Addition Diisocyanate Urea Polyurea Synthesis nih.gov
Dehydrogenative Coupling Diol (with Ru catalyst) Amide Polyamide Synthesis nih.gov

Primary amines readily react with the carbonyl group of aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is a nucleophilic addition followed by the elimination of a water molecule and is typically catalyzed by acid under controlled pH conditions. libretexts.orglibretexts.org The optimal pH is around 5; at lower pH, the amine becomes non-nucleophilic due to protonation, while at higher pH, the hydroxyl group of the intermediate is not efficiently protonated to be eliminated as water. libretexts.org

For this compound, reaction with two equivalents of an aldehyde or ketone would result in the formation of a di-imine. This process is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.orgmnstate.edu Interestingly, the reverse of this process, reductive amination, is a common method for synthesizing compounds like this compound, where a dialdehyde (B1249045) reacts with an amino alcohol to form an imine intermediate that is subsequently reduced.

Reactions Involving Secondary Hydroxyl Group

The secondary hydroxyl group at the C6 position is less nucleophilic than the primary amino groups. nih.gov Therefore, reactions at this site often require specific conditions or protection of the more reactive amino groups.

The secondary hydroxyl group in this compound can be oxidized to the corresponding ketone, yielding 1,11-diaminoundecan-6-one. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. nih.gov However, given the presence of the easily oxidizable amino groups, chemoselective oxidation of the hydroxyl group is challenging. nih.gov Achieving this selectivity often requires the use of specific oxidizing agents that are tolerant of other functional groups or the prior protection of the amino groups, for example, as Boc-carbamates. nih.govnih.gov

Esterification: The secondary alcohol can undergo esterification with carboxylic acids or their derivatives (like acid anhydrides or acyl chlorides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comyoutube.com For amino alcohols, the reaction can be complex. The basic amino groups can be protonated by the acid catalyst, which can influence the reactivity of the hydroxyl group through inductive effects. iu.edu Intramolecular hydrogen bonding between the ammonium (B1175870) and hydroxyl groups can also affect the reaction rate. iu.edu To achieve esterification at the hydroxyl group, it is often necessary to use conditions that favor this reaction over N-acylation, or to protect the amino groups first. nih.gov

Etherification: Etherification of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis or by reaction with epoxides. google.com The reaction of amino alcohols with epoxides demonstrates the higher reactivity of the amino group; the amino hydrogens will typically react first before any significant reaction occurs at the hydroxyl group. google.com To achieve selective O-alkylation (etherification) at the hydroxyl group, a catalyst such as an alkali metal hydroxide (B78521) is typically required to deprotonate the alcohol, forming a more nucleophilic alkoxide. google.com Benzylation of the alcohol function has also been reported for analogous long-chain amino alcohols. mdpi.com

Table 2: Reactions of the Secondary Hydroxyl Group

Reaction Type Reagent Functional Group Formed Key Considerations
Oxidation Oxidizing Agent (e.g., TEMPO/Cu(I)) Ketone Requires chemoselective conditions or amine protection nih.gov
Esterification Carboxylic Acid (H+ catalyst) Ester Competition with N-acylation; potential need for amine protection masterorganicchemistry.comiu.edu
Etherification Epoxide (base catalyst) Ether Amine groups are more reactive; requires catalysis for O-alkylation google.com
Etherification Benzyl Halide Benzyl Ether Reported for similar amino alcohols mdpi.com

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of this compound allows for both intermolecular and intramolecular reactions.

Intermolecular Reactions: The most significant intermolecular reactions involve polymerization. As a bifunctional monomer with two amino groups, it can react with other bifunctional monomers like diacids or diacyl chlorides to form long-chain polyamides. savemyexams.comnih.gov These reactions link many individual molecules of the diamine and the co-monomer together, forming a polymer backbone with repeating amide units. savemyexams.com The central hydroxyl group remains as a pendant group on the polymer chain, which can be used for further functionalization or to modify the polymer's properties, such as hydrophilicity and cross-linking potential.

Intramolecular Reactions: The eleven-carbon chain provides sufficient flexibility for the functional groups at opposite ends of the molecule to interact, although such reactions are less common than polymerization. For some amino alcohols, intramolecular reactions can lead to the formation of cyclic structures. For example, amino alcohols can react with carbon dioxide under certain conditions to form cyclic urethanes, which involves an intramolecular attack of the hydroxyl group on a carbamic acid intermediate formed at the amine site. researchgate.net Furthermore, intramolecular hydrogen bonding between one of the amino groups (or its protonated form) and the distant hydroxyl group can influence the conformation of the molecule and the relative reactivity of its functional groups. iu.edu

Studies on Reaction Kinetics and Thermodynamics

Detailed experimental studies specifically quantifying the reaction kinetics and thermodynamics of this compound are not extensively available in the public domain. The scientific literature to date has focused more on its synthesis and identification rather than a deep dive into its reaction rates, equilibrium constants, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for specific transformations.

However, the reactivity of this compound is governed by its three functional groups: two primary amino groups (-NH₂) and one secondary hydroxyl group (-OH). The kinetics of its reactions would be influenced by factors standard for such functional groups, including temperature, pressure, solvent polarity, and the presence of catalysts.

While specific data tables for this compound are not available, the following table provides a conceptual framework for the types of kinetic and thermodynamic parameters that would be relevant for its key reactions, based on general principles of organic chemistry.

Conceptual Kinetic and Thermodynamic Parameters for Reactions of this compound

Reaction Type Key Kinetic Parameters Key Thermodynamic Parameters Influencing Factors
N-Alkylation Rate constant (k), Activation energy (Ea) Enthalpy of reaction (ΔH), Entropy of reaction (ΔS), Gibbs free energy (ΔG) Nature of the alkylating agent, solvent, temperature
Acylation Rate constant (k), Reaction order Enthalpy of reaction (ΔH), Entropy of reaction (ΔS), Gibbs free energy (ΔG) Reactivity of the acylating agent, presence of a base catalyst
Oxidation of Alcohol Rate constant (k), Activation energy (Ea) Enthalpy of reaction (ΔH), Entropy of reaction (ΔS), Gibbs free energy (ΔG) Oxidizing agent, temperature, pH

It is anticipated that future research will focus on quantifying these parameters to enable better control and optimization of processes involving this compound.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is primarily based on the well-established principles of the reactivity of its constituent amino and hydroxyl functional groups. Specific mechanistic studies for this compound are not widely reported, but the general mechanisms for its formation and subsequent reactions can be inferred.

One of the common methods for synthesizing compounds like this compound is through reductive amination. The mechanism for the synthesis of this compound likely involves the reaction of a suitable precursor, such as a diketone or a keto-aldehyde, with ammonia (B1221849) or an amino-containing compound, followed by reduction.

A plausible mechanistic pathway for a generic reductive amination to form a diamino alcohol is as follows:

Nucleophilic Attack: A primary amine attacks the carbonyl carbon of a ketone or aldehyde, leading to the formation of a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form an imine or an enamine intermediate. This step is often acid-catalyzed.

Reduction: The imine or enamine is then reduced to the corresponding amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation.

In the context of this compound, its bifunctional nature with two primary amino groups and a central hydroxyl group allows it to participate in a variety of reactions. For example, the amino groups can act as nucleophiles in reactions with electrophiles. The hydroxyl group can undergo oxidation to a ketone or participate in esterification or etherification reactions.

The interaction of this compound in biological systems is thought to be mediated by its ability to form hydrogen bonds and engage in various chemical interactions through its amino and hydroxyl moieties. However, detailed mechanistic studies in a biological context, including the identification of specific molecular targets, are still an area of active investigation.

Derivative Synthesis and Functionalization

Design Principles for Modified 1,11-Diaminoundecan-6-ol Analogs

The design of analogs of this compound would theoretically be guided by the distinct reactivity of its three functional groups: two primary amino groups and one secondary hydroxyl group. Key design principles would involve leveraging this trifunctional nature for various outcomes:

Modulation of Physicochemical Properties: Altering the hydrophilic/lipophilic balance by introducing polar or nonpolar substituents at the amino or hydroxyl positions.

Introduction of New Functionalities: Attaching reactive handles, reporter molecules (like fluorophores), or bioactive moieties.

Control of Supramolecular Assembly: Utilizing the linear scaffold and hydrogen bonding capabilities of the functional groups to direct the formation of larger architectures.

Chelating Agent Development: The spatial arrangement of the nitrogen and oxygen atoms could be optimized through derivatization to enhance coordination with specific metal ions.

Synthesis of Functionalized Derivatives

While specific synthetic protocols for this compound are not documented in peer-reviewed literature, general organic chemistry principles can be applied to predict potential derivatization pathways.

The primary amino groups are expected to be the most reactive sites for nucleophilic attack. Standard reactions for amine functionalization could be employed, such as:

N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Selective mono- or di-substitution would be a key synthetic challenge, likely requiring the use of protecting groups or careful control of stoichiometry.

The secondary hydroxyl group can be targeted for modifications, typically after protecting the more reactive amino groups. Potential reactions include:

O-Alkylation (Etherification): For example, the Williamson ether synthesis.

O-Acylation (Esterification): Reaction with acyl chlorides or carboxylic acids (e.g., Fischer esterification).

The true synthetic potential of this compound lies in creating complex architectures by modifying multiple functional groups. Orthogonal protection strategies would be essential to selectively address the amino and hydroxyl groups, allowing for the stepwise introduction of different functionalities. This could lead to the creation of Y-shaped molecules or other branched structures.

Coordination Chemistry and Ligand Development

The presence of two nitrogen and one oxygen donor atoms suggests that this compound could function as a tridentate ligand for various metal ions. The flexibility of the undecane (B72203) chain would allow it to form chelate rings with a metal center. The specific coordination behavior, including the geometry of the resulting metal complexes and their stability, would depend on the metal ion and the reaction conditions. However, no studies have been published that characterize metal complexes of this compound.

Strategies for Conjugation and Linker Formation

The terminal primary amines of this compound make it an ideal candidate for use as a linker molecule in bioconjugation or materials science. These amines can readily react with common electrophilic functional groups found on biomolecules or surfaces, such as:

Activated Esters (e.g., NHS esters): To form stable amide bonds.

Isothiocyanates: To form thiourea linkages.

Aldehydes: To form imines, which can be subsequently reduced to stable secondary amines.

The central hydroxyl group could also be modified to serve as an attachment point, enabling the creation of three-way linkers. Despite this potential, there is no available research demonstrating the use of this compound in such applications.

Role As a Building Block in Advanced Materials Science

Polymeric Materials Development

The bifunctional nature of 1,11-Diaminoundecan-6-ol, possessing two primary amine groups, makes it a prime candidate as a monomer for the synthesis of various polymeric materials.

In principle, this compound can react with dicarboxylic acids or their derivatives (such as diacyl chlorides) to form polyamides. The reaction would proceed via the formation of amide linkages between the amine groups of the diamine and the carboxyl groups of the diacid, with the elimination of a small molecule like water or hydrogen chloride. The presence of the hydroxyl group along the polymer backbone could impart unique properties to the resulting polyamide, such as increased hydrophilicity and potential sites for further chemical modification.

Table 1: Potential Dicarboxylic Acids for Polycondensation with this compound

Dicarboxylic AcidPotential Resulting Polyamide Properties
Adipic acidFlexible, with potential for improved moisture absorption due to the hydroxyl group.
Terephthalic acidMore rigid and potentially higher melting point due to the aromatic ring.
Sebacic acidIncreased flexibility and lower melting point due to the long aliphatic chain.

This table is illustrative of potential outcomes based on general polymer chemistry principles.

The unique trifunctional nature of this compound (two amines and one hydroxyl group) allows for its potential use in the fabrication of specialty polymers. For instance, it could be used as a curing agent for epoxy resins, where the amine groups would react with the epoxide rings to form a cross-linked network. The hydroxyl group could either remain as a pendant group, enhancing adhesion and surface properties, or participate in further reactions, leading to a higher cross-link density.

Supramolecular Chemistry and Self-Assembly

The amphiphilic character of this compound, arising from its long hydrophobic undecane (B72203) chain and the hydrophilic amine and hydroxyl groups, suggests its potential to participate in supramolecular chemistry and self-assembly. In appropriate solvents, these molecules could spontaneously organize into well-defined nanostructures such as micelles, vesicles, or lamellar structures. The hydrogen bonding capabilities of the amine and hydroxyl groups would play a crucial role in directing the self-assembly process.

Hybrid Organic-Inorganic Materials Synthesis

In the synthesis of hybrid organic-inorganic materials, this compound could serve as a versatile organic linker or modifier. For example, in sol-gel processes, the amine or hydroxyl groups could react with inorganic precursors like tetraethoxysilane (TEOS). This would allow for the covalent incorporation of the long organic chain into the inorganic silica (B1680970) network, potentially leading to materials with tailored properties such as improved flexibility, hydrophobicity, and mechanical strength.

Surface Modification and Coating Applications

The functional groups of this compound make it a candidate for surface modification and coating applications. It could be grafted onto surfaces to alter their properties. For instance, attaching this molecule to a metal surface could provide a corrosion-resistant layer due to the passivating effect of the amine groups and the hydrophobic nature of the alkyl chain. In the context of coatings, it could be used as a component in polyurethane or polyurea systems, reacting with isocyanates to form durable films.

Exploration in Non-Biomedical Industrial Applications

Beyond the specialized areas mentioned above, the fundamental properties of this compound suggest its utility in various non-biomedical industrial applications. Its amphiphilic nature points to potential use as a surfactant or emulsifier in industrial formulations. The presence of amine groups also suggests its application as a corrosion inhibitor, particularly in environments where a long-chain hydrophobic barrier is advantageous.

Advanced Analytical Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds by examining the interaction of electromagnetic radiation with the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1,11-Diaminoundecan-6-ol, specific chemical shifts and coupling patterns would be expected for the protons on the aminomethylene groups, the methine proton at the hydroxyl-bearing carbon, and the various methylene (B1212753) groups along the undecane (B72203) chain.

¹³C NMR: Carbon-13 NMR spectroscopy details the different carbon environments within the molecule. The spectrum of this compound would be expected to show distinct signals for the carbons bonded to the amino groups, the carbon attached to the hydroxyl group, and the remaining methylene carbons of the alkyl chain.

2D-NMR and DEPT: Two-dimensional NMR techniques (like COSY and HSQC) and Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further aid in the complete assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Despite the theoretical utility of these techniques, a detailed search of scientific literature and chemical databases did not yield specific, publicly available experimental NMR data (¹H, ¹³C, 2D-NMR, or DEPT) for this compound.

Vibrational Spectroscopy (FTIR, Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for identifying key functional groups. The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands for O-H stretching of the alcohol, N-H stretching of the primary amines, C-N stretching, and C-H stretching and bending vibrations of the alkyl chain.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is often advantageous for symmetric, non-polar bonds.

As with NMR, specific experimental FTIR and Raman spectra for this compound are not readily found in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy by providing a precise mass-to-charge ratio. This allows for the confident determination of the molecular formula. For this compound (C₁₁H₂₆N₂O), HRMS would confirm the exact mass and aid in distinguishing it from other isobaric compounds. However, specific HRMS data for this compound was not available in the surveyed literature.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. In several studies, this compound has been identified as a bioactive chemical compound present in extracts of Staphylococcus aureus. sigmaaldrich.comnih.govtcichemicals.com The identification was achieved by comparing the mass spectrum of the eluted compound from the GC column with spectral libraries.

The table below summarizes the identification of this compound in a biological matrix via GC-MS.

Compound NameMolecular FormulaIdentification MethodSource
This compoundC₁₁H₂₆N₂OGas Chromatography-Mass Spectrometry (GC-MS)Staphylococcus aureus extract sigmaaldrich.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. Due to the presence of polar functional groups (amines and hydroxyl), HPLC methods, particularly with derivatization or using specific columns like HILIC or ion-exchange, could be developed for the analysis of this compound. This would be crucial for assessing its purity and for quantitative analysis in various matrices. A review of the existing literature did not reveal any established HPLC methods specifically developed for the analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the separation of non-volatile mixtures. The separation is based on the differential partitioning of the components between a stationary phase (a thin layer of an adsorbent material, typically silica (B1680970) gel, alumina, or cellulose, on a flat, inert substrate) and a mobile phase (a liquid solvent or solvent mixture).

In a typical TLC analysis of this compound, a spot of the compound dissolved in a suitable solvent would be applied to the baseline of a TLC plate. The plate would then be placed in a sealed chamber containing a specific solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, the compound would travel up the plate at a rate determined by its polarity and the polarity of the solvent system.

The retention factor (Rf value), a key parameter obtained from TLC, is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic for a specific compound, solvent system, and stationary phase.

Hypothetical Data Table for TLC Analysis of this compound:

Mobile Phase Composition (v/v)Stationary PhaseDetection MethodHypothetical Rf Value
Dichloromethane (B109758):Methanol (B129727) (9:1)Silica Gel 60 F254Ninhydrin (B49086) stainData not available
Ethyl Acetate:Hexane (1:1) with 1% TriethylamineSilica Gel 60 F254Iodine vaporData not available
Chloroform:Methanol:Ammonia (B1221849) (6:3:1)AluminaPotassium permanganate (B83412) stainData not available

Note: The Rf values in this table are hypothetical and for illustrative purposes only, as no experimental data was found.

Advanced Column Chromatography Methods (e.g., Ion-Exchange, Gel Permeation)

Advanced column chromatography methods are instrumental in the purification and isolation of chemical compounds in larger quantities and with higher resolution than TLC.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge. For this compound, which possesses two primary amine groups, cation-exchange chromatography would be a suitable method. The amine groups would be protonated at a pH below their pKa, resulting in a net positive charge. This would allow the compound to bind to a negatively charged stationary phase (a cation-exchange resin). Elution would then be achieved by increasing the ionic strength or the pH of the mobile phase.

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), GPC separates molecules based on their hydrodynamic volume or size in solution. This technique is particularly useful for separating polymers or large molecules. While less common for small molecules like this compound, it could be employed to separate it from oligomeric or polymeric impurities.

Hypothetical Data Table for Column Chromatography Purification of this compound:

Chromatography ModeStationary PhaseMobile Phase/Elution ConditionsFraction CollectedPurity (%)
Ion-ExchangeDowex 50WX8 (H+ form)Step gradient: 1. Water, 2. 2M NH4OHFraction 2Data not available
Gel PermeationSephadex LH-20MethanolElution volume: X mLData not available
Normal PhaseSilica Gel (230-400 mesh)Gradient: Hexane to Ethyl AcetateFractions 10-15Data not available

Note: The parameters in this table are illustrative and not based on published experimental data for this specific compound.

X-ray Diffraction and Crystallographic Studies

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing the angles and intensities of the diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise arrangement of atoms.

For this compound, a successful single-crystal X-ray diffraction study would provide definitive information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. However, no published crystallographic data for this compound could be located.

Hypothetical Crystallographic Data Table for this compound:

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c, α, β, γ)Data not available
Volume (V)Data not available
Calculated Density (Dc)Data not available
Final R-factorData not available

Note: This table is a template for typical crystallographic data; no such data has been published for this compound.

Elemental Analysis and Quantitative Determination

Elemental analysis is a process where a sample of a chemical compound is analyzed to determine its elemental composition. For an organic compound like this compound (C₁₁H₂₆N₂O), this typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is often determined by difference.

The theoretical elemental composition can be calculated from the molecular formula. Experimental values from an elemental analyzer should closely match these theoretical values to confirm the purity and empirical formula of the synthesized or isolated compound.

Data Table for Elemental Analysis of this compound:

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)65.29Data not available
Hydrogen (H)12.95Data not available
Nitrogen (N)13.85Data not available
Oxygen (O)7.91Data not available

Note: The theoretical percentages are calculated based on the molecular formula C₁₁H₂₆N₂O. No experimental data was found in the searched literature.

Theoretical and Computational Chemistry

Molecular Structure and Conformation Analysis

The molecular structure of 1,11-Diaminoundecan-6-ol is characterized by a central undecane (B72203) carbon chain with amino groups at both termini (C1 and C11) and a hydroxyl group at the C6 position. This structure allows for significant conformational freedom due to the rotation around the numerous carbon-carbon single bonds.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is complex due to the high number of rotatable bonds. The undecane backbone can adopt a multitude of conformations, ranging from a linear, extended zig-zag arrangement to more compact, folded structures. The presence of the polar amino and hydroxyl groups introduces the possibility of intramolecular hydrogen bonding.

Computational energy calculations would likely reveal that the lowest energy conformations are those that minimize steric hindrance between the alkyl chain segments while maximizing favorable intramolecular interactions. Specifically, hydrogen bonds could form between the hydroxyl group at C6 and one or both of the terminal amino groups. These interactions would lead to folded or bent conformations being energetically favorable over a fully extended linear structure in the gas phase. The energy landscape is expected to feature numerous local minima corresponding to different stable conformers, separated by relatively low energy barriers, reflecting the molecule's flexibility.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDescriptionPredicted Relative Energy (kJ/mol)Key Intramolecular Interactions
AExtended Linear0 (Reference)Minimal steric hindrance
BFolded (C6-OH to C1-NH₂)-5 to -15Intramolecular H-bond
CFolded (C6-OH to C11-NH₂)-5 to -15Intramolecular H-bond
DU-shaped (C1-NH₂ to C11-NH₂)+10 to +20Steric strain, potential for H-bond

Note: This data is hypothetical and for illustrative purposes, as specific computational studies were not found.

Tautomerism and Stereoisomerism Prediction

Tautomerism: For this compound, significant tautomerism is not expected. Tautomerism typically involves the migration of a proton and a shift in the location of a double bond. As a saturated amino alcohol, this compound lacks the necessary structural features for common forms of tautomerism, such as keto-enol or imine-enamine tautomerism.

Stereoisomerism: The carbon atom at the 6-position (C6), which is bonded to the hydroxyl group, is a chiral center. This is because it is attached to four different groups: a hydrogen atom, a hydroxyl group, a pentylamino group (- (CH₂)₅NH₂), and another pentylamino group (- (CH₂)₅NH₂). The presence of this single chiral center means that this compound can exist as a pair of enantiomers:

(R)-1,11-Diaminoundecan-6-ol

(S)-1,11-Diaminoundecan-6-ol

These two enantiomers are non-superimposable mirror images of each other and would be expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is predicted to be localized primarily on the lone pairs of the nitrogen atoms in the two amino groups. These are the most electron-rich and highest-energy electrons in the molecule, making these sites the most nucleophilic. The LUMO is expected to be distributed along the carbon backbone, particularly around the more electronegative oxygen and nitrogen atoms, representing the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is anticipated to be relatively large, indicative of a kinetically stable molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)Primary Atomic Contribution
HOMO-9.5Nitrogen lone pairs (N1, N11)
LUMO+2.0Carbon and Oxygen atoms (C-O, C-N sigma*)
HOMO-LUMO Gap11.5-

Note: These energy values are estimations based on typical values for similar functional groups and are for illustrative purposes.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. For this compound, the ESP map would show regions of negative electrostatic potential (typically colored red) localized around the electronegative nitrogen and oxygen atoms due to their lone pairs of electrons. These areas represent sites that are attractive to electrophiles.

Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups. These electropositive regions are susceptible to attack by nucleophiles. The long undecane chain would exhibit a largely neutral electrostatic potential (typically colored green), reflecting its nonpolar, hydrocarbon nature.

Spectroscopic Property Prediction and Interpretation

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and structural elucidation of molecules.

Predicted ¹H NMR Spectrum: The proton NMR spectrum would be complex due to the number of chemically non-equivalent protons. Key predicted chemical shifts would include a broad signal for the hydroxyl proton, signals for the amino protons, a multiplet for the proton on C6, and a series of overlapping multiplets for the methylene (B1212753) protons of the undecane chain.

Predicted ¹³C NMR Spectrum: Due to the symmetry of the molecule around C6, the ¹³C NMR spectrum would show fewer than 11 signals. The carbon at C6 would have a distinct chemical shift due to the attached hydroxyl group. The carbons adjacent to the amino groups (C1 and C11) would also be deshielded. The remaining pairs of carbons (C2/C10, C3/C9, C4/C8, C5/C7) would be chemically equivalent.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
C1, C1142-45H₂N-CH2.6-2.8
C2, C1030-33-CH ₂-1.4-1.6
C3, C926-29-CH ₂-1.3-1.5
C4, C825-28-CH ₂-1.3-1.5
C5, C736-39-CH ₂-1.4-1.6
C670-74HO-CH 3.5-3.7
-NH₂--NH1.5-3.0 (broad)
-OH--OH 1.0-4.0 (broad)

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Predicted IR Spectrum: The infrared spectrum is expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H and N-H stretching vibrations, likely showing evidence of hydrogen bonding. C-H stretching vibrations would appear just below 3000 cm⁻¹. Other key peaks would include C-N and C-O stretching vibrations in the fingerprint region.

Table 4: Predicted ajor IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
O-H StretchAlcohol3200-3500Strong, Broad
N-H StretchAmine3300-3500Medium, Broad
C-H StretchAlkane2850-2960Strong
N-H BendAmine1590-1650Medium
C-O StretchAlcohol1050-1150Strong
C-N StretchAmine1020-1250Medium

Note: These are characteristic frequency ranges and the exact peak positions can be influenced by the molecular environment.

Simulation of Reaction Mechanisms and Energetics

There is no published research detailing the simulation of reaction mechanisms involving this compound. Computational studies typically utilize methods like Density Functional Theory (DFT) or ab initio calculations to map potential energy surfaces, identify transition states, and calculate activation energies for chemical reactions. Such analyses provide crucial insights into reaction feasibility and kinetics. However, no specific reaction pathways, transition state geometries, or activation energy barriers have been computationally determined for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Similarly, there is a void in the literature regarding molecular dynamics (MD) simulations specifically targeting this compound. MD simulations are a powerful tool for understanding how molecules interact with each other and their environment over time. These simulations can elucidate non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties and behavior of substances. For this compound, there are no available simulation data on its interaction with solvents, other molecules, or biological systems. Therefore, information on its aggregation behavior, solvation free energies, or binding affinities, which would be derived from such simulations, is currently unavailable.

Due to the absence of specific computational studies on this compound, no data tables or detailed research findings for the requested subsections can be provided.

Occurrence in Natural Systems and Metabolite Identification

Detection and Identification in Biological Extracts

There are no published methods or research findings detailing the detection and identification of 1,11-Diaminoundecan-6-ol from biological extracts. The analytical techniques commonly used for metabolomics and the identification of novel natural products, such as mass spectrometry and nuclear magnetic resonance spectroscopy, have not yielded any data pointing to the existence of this compound in a natural context.

Investigation of Biosynthetic Pathways

Given that this compound has not been found in nature, there have been no investigations into its potential biosynthetic pathways. The enzymatic machinery and genetic blueprints that would lead to the formation of such a molecule in an organism are entirely unknown and speculative. Research into the biosynthesis of other long-chain polyamines and alkaloids could potentially offer hypothetical routes, but no direct studies have been undertaken.

Role as a Natural Metabolite from a Chemical Perspective

From a chemical perspective, if this compound were to exist as a natural metabolite, its structure—featuring two primary amine groups and a secondary alcohol on a flexible eleven-carbon backbone—would suggest potential roles in chelation, as a precursor to more complex alkaloids, or in membrane interactions. However, without any evidence of its natural occurrence, its role as a natural metabolite remains a matter of conjecture.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Pathways

While standard synthetic routes to long-chain diamino alcohols exist, future research could focus on developing more efficient, sustainable, and stereoselective methods for the synthesis of 1,11-Diaminoundecan-6-ol. The current commercial availability of this compound does not preclude the need for innovative synthetic strategies that could offer higher yields, reduced waste, and the introduction of specific stereochemistry at the C-6 position.

One promising avenue is the exploration of biocatalysis. The use of enzymes, such as engineered amine dehydrogenases or transaminases, could provide a direct and highly selective route to the desired amino functionalities. Similarly, lipase-catalyzed resolutions could be employed to obtain enantiomerically pure forms of this compound, which would be invaluable for applications in chiral catalysis and the synthesis of bioactive molecules.

Another area for investigation is the use of flow chemistry. Continuous flow processes can offer significant advantages in terms of safety, scalability, and reaction control. A multi-step flow synthesis starting from readily available precursors could streamline the production of this compound and its derivatives, making it more accessible for a broader range of research and industrial applications.

Development of Advanced Functional Materials

The difunctional nature of this compound makes it an excellent candidate as a monomer for the synthesis of novel polymers. lookchem.com The two primary amine groups can readily participate in polymerization reactions, such as polycondensation or polyaddition, to form polyamides, polyureas, or polyurethanes. The presence of the hydroxyl group along the polymer backbone introduces a site for further functionalization or can influence the polymer's physical properties through hydrogen bonding.

Future research in this area could focus on the synthesis of specialty polymers with tailored properties. For instance, incorporating this compound into polyamide structures could lead to materials with enhanced hydrophilicity and dye-binding capabilities. The hydroxyl group could also be used to cross-link the polymer chains, resulting in the formation of robust and solvent-resistant thermosetting resins.

Furthermore, the long aliphatic chain of the monomer can impart flexibility and a degree of hydrophobicity to the resulting polymers. This balance of hydrophilic (amine and hydroxyl groups) and hydrophobic (undecane chain) characteristics could be exploited in the design of amphiphilic polymers for applications in drug delivery, surface coatings, and as compatibilizers in polymer blends.

In-depth Mechanistic Understanding of Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use in synthesis and materials science. The interplay between the two amine groups and the central hydroxyl group can lead to complex reaction pathways. For example, in polymerization reactions, the relative reactivity of the amine and hydroxyl groups under different catalytic conditions needs to be systematically investigated.

Mechanistic studies could employ kinetic analysis, isotopic labeling, and in-situ spectroscopic techniques to elucidate the transition states and intermediates in key chemical transformations. For instance, understanding the mechanism of intramolecular cyclization reactions, which could compete with intermolecular polymerization, is essential for controlling the outcome of the reaction and achieving high-molecular-weight polymers.

Moreover, the catalytic activity of metal complexes coordinated to this compound is another area ripe for mechanistic investigation. The diamino alcohol can act as a tridentate ligand, and understanding the electronic and steric effects of this ligand on the catalytic cycle is key to designing more efficient catalysts for a range of organic transformations.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work offers a powerful approach to accelerate research on this compound. Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structure of the molecule, its reactivity, and its interactions with other chemical species.

Computational studies can be employed to:

Predict Reaction Pathways: By calculating the energy barriers for different potential reaction pathways, computational chemistry can guide the design of experiments towards the most promising synthetic routes.

Simulate Polymer Properties: Molecular dynamics simulations can provide insights into the conformational behavior of polymers derived from this compound and predict their bulk properties, such as glass transition temperature and mechanical strength.

Design Novel Catalysts: Computational screening of different metal-ligand combinations can identify promising candidates for new catalysts based on the this compound scaffold.

Q & A

Basic Research Questions

Q. How can 1,11-Diaminoundecan-6-ol be reliably identified and quantified in microbial metabolite studies?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with internal standards for quantification. Ensure calibration curves are validated for linearity (R² > 0.99) and specificity (e.g., no co-elution with structurally similar compounds like ethyl 12-aminododecanoate). For microbial samples, lyophilize cultures, extract metabolites using polar solvents (e.g., methanol/water), and derivatize amines to improve GC volatility. Confirm identity via spectral library matching and fragmentation patterns .

Q. What synthetic routes are recommended for producing this compound in laboratory settings?

  • Methodological Answer : Employ reductive amination of 6-ketoundecane-1,11-diamine using sodium cyanoborohydride under acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining. Purify via silica gel chromatography (eluent: chloroform/methanol/ammonia 8:2:0.1). Validate purity using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Note: Optimize stoichiometry to minimize side products like 1,11-diaminoundecane .

Q. How should researchers address solubility challenges when working with this compound in aqueous systems?

  • Methodological Answer : Prepare stock solutions in polar aprotic solvents (e.g., DMSO or DMF) at concentrations ≤10 mM. For aqueous dilution, use buffered solutions (pH 6–8) to stabilize the diamine-hydroxyl structure. Conduct dynamic light scattering (DLS) to confirm absence of aggregates. Include solvent controls in biological assays to rule out solvent-induced artifacts .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved across studies?

  • Methodological Answer : Perform meta-analysis of existing studies, focusing on variables such as bacterial strain specificity (e.g., Staphylococcus aureus vs. Gram-negative models), growth phase (log vs. stationary), and metabolite extraction protocols. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify confounding factors. Replicate experiments under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) .

Q. What experimental designs are optimal for studying the chelating properties of this compound with transition metals?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding constants (Kd) for metals like Fe³⁺ or Cu²⁺. Complement with UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands. For structural insights, use X-ray crystallography or DFT simulations (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Include EDTA as a competitive control .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible assays?

  • Methodological Answer : Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) such as reaction temperature (±1°C control), stirring rate, and reagent purity (≥99% by HPLC). Use design of experiments (DoE) to optimize CPPs. Characterize batches via orthogonal methods (e.g., Karl Fischer titration for moisture content, ICP-MS for trace metals) .

Q. What analytical strategies are effective for detecting degradation products of this compound under oxidative stress?

  • Methodological Answer : Subject the compound to accelerated stability testing (40°C/75% RH for 6 months). Analyze degradation using UPLC-QTOF-MS with electrospray ionization (ESI+). Identify major degradants (e.g., oxidized amines or hydroxylated byproducts) via MS/MS fragmentation. Quantify using a validated stability-indicating method (ICH Q2(R1) guidelines) .

Data Analysis & Presentation Guidelines

  • Statistical Validation : Use Grubbs’ test to exclude outliers in replicate measurements. Report uncertainties (e.g., ±SEM) and effect sizes (Cohen’s d) for biological assays .
  • Ethical Considerations : Adhere to institutional biosafety protocols (e.g., BSL-2 for antimicrobial studies) and declare conflicts of interest (e.g., funding sources for synthetic studies) .

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